3-(3,4-Dimethoxybenzyl)-6-(2,3-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Description
This compound belongs to the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole class, characterized by a fused triazole-thiadiazole core. Its structure features 3,4-dimethoxybenzyl at position 3 and 2,3-dimethoxyphenyl at position 6 (Fig. 1). These substituents contribute to its physicochemical properties, such as solubility and thermal stability, while the methoxy groups may enhance bioactivity by influencing electronic and steric interactions .
Properties
Molecular Formula |
C20H20N4O4S |
|---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
6-(2,3-dimethoxyphenyl)-3-[(3,4-dimethoxyphenyl)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C20H20N4O4S/c1-25-14-9-8-12(10-16(14)27-3)11-17-21-22-20-24(17)23-19(29-20)13-6-5-7-15(26-2)18(13)28-4/h5-10H,11H2,1-4H3 |
InChI Key |
USSNNBVKYCZLET-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2=NN=C3N2N=C(S3)C4=C(C(=CC=C4)OC)OC)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-(3,4-Dimethoxybenzyl)-6-(2,3-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves a multi-step process. One efficient method involves the reaction of dibenzoylacetylene with triazole derivatives in a one-pot catalyst-free procedure at room temperature . This method yields the desired compound with excellent efficiency and is advantageous due to its simplicity and high yield.
Chemical Reactions Analysis
3-(3,4-Dimethoxybenzyl)-6-(2,3-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups on the phenyl rings can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(3,4-Dimethoxybenzyl)-6-(2,3-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as a pharmacophore in the development of new drugs, particularly due to its ability to interact with various biological targets.
Materials Science: It can be used in the synthesis of advanced materials with unique electronic and optical properties.
Biological Studies: Researchers have explored its use in studying enzyme inhibition and receptor binding due to its structural complexity and functional groups.
Mechanism of Action
The mechanism of action of 3-(3,4-Dimethoxybenzyl)-6-(2,3-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations and Physicochemical Properties
The substituents on the triazolo-thiadiazole scaffold significantly impact melting points, molecular symmetry, and intermolecular interactions. Key comparisons are summarized in Table 1.
Table 1: Comparison of Substituents, Molecular Weights, and Melting Points
*Estimated molecular formula based on substituent patterns.
Key Observations:
- Methoxy Group Effects : Compounds with 3,4-dimethoxyphenyl groups (e.g., target compound) generally exhibit higher molecular symmetry compared to 3,5-dimethoxyphenyl analogues (e.g., 14b, m.p. 228°C). Increased methoxy substitution (e.g., trimethoxy in 14c) reduces melting points due to steric hindrance .
- Heterocyclic Substituents : Pyridinyl or pyrrolyl groups (e.g., 14d, 20d) lower melting points (162–200°C) compared to aryl-substituted derivatives, likely due to reduced π-π stacking .
- Halogenated Analogues : Bromo or fluoro substituents (e.g., 14a, m.p. 242–246°C) increase molecular weight and may enhance thermal stability through halogen bonding .
Biological Activity
3-(3,4-Dimethoxybenzyl)-6-(2,3-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews the synthesis, biological evaluations, and mechanisms of action of this compound based on diverse research findings.
- CAS Number : 947905-30-8
- Molecular Formula : C20H20N4O4S
- Molar Mass : 412.4622 g/mol
Antitumor Activity
Research has demonstrated that derivatives of triazolo-thiadiazole compounds exhibit significant antitumor properties. A study focusing on the synthesis and biological evaluation of various triazolo-thiadiazole derivatives reported that these compounds were tested against a wide array of cancer cell lines including leukemia, non-small cell lung cancer (NSCLC), colon cancer, and breast cancer.
In Vitro Studies :
The National Cancer Institute conducted tests on 60 different cancer cell lines using the sulforhodamine B assay to evaluate the cytotoxic effects of these compounds. The findings indicated that certain derivatives exhibited notable antineoplastic activity across multiple types of cancers. For instance, modifications to the R groups in the triazolo-thiadiazole structure led to enhanced activity against specific cancer cell lines such as MDA-MB-468 (breast cancer) and HOP-92 (NSCLC) .
| Cell Line | Activity Observed | Reference |
|---|---|---|
| MDA-MB-468 (Breast) | High antitumor activity | |
| HOP-92 (NSCLC) | Significant cytotoxic effects | |
| A431 (Skin) | Moderate activity | |
| A549 (Lung) | Notable inhibition |
The proposed mechanisms through which 3-(3,4-dimethoxybenzyl)-6-(2,3-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole exerts its biological effects include:
- Inhibition of Cell Proliferation : The compound interferes with the cell cycle progression in tumor cells.
- Induction of Apoptosis : It has been shown to promote programmed cell death in various cancer cell lines.
- Anti-inflammatory Properties : Some studies suggest that the compound may also exhibit anti-inflammatory effects which can contribute to its overall anticancer efficacy .
Case Studies
A notable study investigated a series of synthesized triazolo-thiadiazole derivatives and their anticancer activities. The research highlighted that specific substitutions at the 3-position significantly enhanced the compounds' effectiveness against breast cancer cells. This study emphasizes the importance of structural modifications in optimizing biological activity .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?
The synthesis involves multi-step reactions, typically starting with cyclization of precursors to form the triazolothiadiazole core. Key steps include:
- Cyclization : Use of phosphorus oxychloride (POCl₃) to activate carbonyl groups and facilitate heterocycle formation .
- Solvent selection : Ethanol or methanol under reflux (60–80°C) improves yield .
- Catalysts : Bases like potassium carbonate enhance nucleophilic substitution at methoxy or bromo substituents . Methodological Tip: Monitor reaction progress via TLC and optimize temperature/time to minimize side products.
Q. How can structural integrity and purity be validated post-synthesis?
Use a combination of:
- Spectroscopic techniques : IR (to confirm functional groups like C–S and C–N bonds) and NMR (for substituent positioning) .
- Mass spectrometry : Confirm molecular weight and fragmentation patterns .
- Elemental analysis : Verify purity (>95%) and stoichiometry . Advanced Tip: Single-crystal X-ray diffraction provides unambiguous structural confirmation .
Q. What are the primary pharmacological targets of triazolothiadiazole derivatives?
These compounds often target enzymes like cyclooxygenase-2 (COX-2) or kinases due to their heterocyclic core. For example:
- COX-2 inhibition : Substituents like dimethoxy groups enhance selectivity over COX-1 .
- Antimicrobial activity : Thiadiazole moieties disrupt bacterial cell membranes . Methodological Tip: Use in vitro enzyme assays (e.g., fluorescence-based COX inhibition) to validate target engagement .
Advanced Research Questions
Q. How to resolve contradictions in reported biological activities across analogs?
Discrepancies arise from substituent effects. For example:
- Bromine vs. methoxy groups : Bromo-substituted analogs show stronger anticancer activity but lower solubility .
- Piperidinyl vs. benzyl groups : Piperidine enhances CNS penetration but reduces metabolic stability . Methodological Tip: Perform comparative SAR studies using isosteric replacements and quantify bioactivity via IC₅₀ values .
Q. What computational strategies predict binding modes with biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with COX-2 or p38 MAP kinase .
- MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories .
- QSAR models : Correlate substituent electronic parameters (e.g., Hammett constants) with activity . Advanced Tip: Validate predictions with mutagenesis studies (e.g., alanine scanning of key binding residues) .
Q. How to address poor in vitro-to-in vivo translation of activity?
Common issues include low bioavailability and metabolic instability. Solutions:
- Prodrug design : Introduce hydrolyzable esters at methoxy groups to improve solubility .
- Microsomal stability assays : Use liver microsomes to identify metabolic hotspots (e.g., demethylation of methoxy groups) .
- Pharmacokinetic profiling : Measure Cmax and AUC in rodent models .
Q. What analytical methods assess stability under varying storage conditions?
- HPLC-UV : Monitor degradation products over time at 25°C vs. 4°C .
- Thermogravimetric analysis (TGA) : Determine thermal decomposition thresholds (>200°C for most analogs) .
- Light exposure studies : UV-Vis spectroscopy to detect photodegradation .
Data Contradiction Analysis
Q. Why do some studies report conflicting cytotoxicity results?
Variations in cell lines and assay conditions are key factors:
- Cell line sensitivity : MDA-MB-231 (breast cancer) may show higher susceptibility than HeLa .
- Assay interference : Thiadiazole autofluorescence can distort resazurin-based viability readouts . Resolution: Standardize assays using ATP-based luminescence and include negative controls (e.g., DMSO vehicle) .
Ethical and Regulatory Considerations
Q. What guidelines govern the use of this compound in preclinical research?
- In vitro focus : BenchChem and PubChem emphasize that these compounds are not FDA-approved and are strictly for non-human studies .
- Ethical compliance : Follow institutional review board (IRB) protocols for cytotoxicity testing and disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
